molecular formula C28H21N3O3S B14112086 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B14112086
M. Wt: 479.6 g/mol
InChI Key: LCSSLJOHHZUPMD-UHFFFAOYSA-N
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Description

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a molecular formula of C28H21N3O3S. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst such as aluminum chloride.

    Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate compound with sulfur or sulfur-containing reagents under controlled conditions.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-phenoxyphenylamine and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Hydroxyl Derivatives: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • 3-benzyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • 3-benzyl-4-oxo-N-(4-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Uniqueness

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the presence of both the benzyl and phenoxyphenyl groups, which may contribute to its distinct biological activities and potential therapeutic applications. The combination of these functional groups may enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C28H21N3O3S

Molecular Weight

479.6 g/mol

IUPAC Name

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C28H21N3O3S/c32-26(29-21-12-14-23(15-13-21)34-22-9-5-2-6-10-22)20-11-16-24-25(17-20)30-28(35)31(27(24)33)18-19-7-3-1-4-8-19/h1-17H,18H2,(H,29,32)(H,30,35)

InChI Key

LCSSLJOHHZUPMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)NC2=S

Origin of Product

United States

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